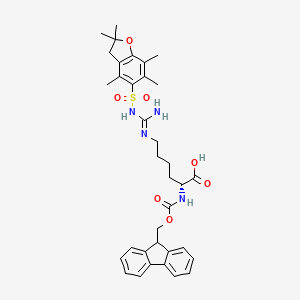![molecular formula C17H13ClFN3O2S B2571550 N-([2,4'-Bipyridin]-3-ylmethyl)-3-chlor-4-fluorbenzolsulfonamid CAS No. 2034393-99-0](/img/structure/B2571550.png)
N-([2,4'-Bipyridin]-3-ylmethyl)-3-chlor-4-fluorbenzolsulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-([2,4’-bipyridin]-3-ylmethyl)-3-chloro-4-fluorobenzenesulfonamide: is a complex organic compound that combines a bipyridine moiety with a sulfonamide group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. The presence of both bipyridine and sulfonamide functionalities allows for diverse chemical reactivity and biological activity.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The bipyridine moiety is known for its ability to coordinate with metal ions, making this compound useful as a ligand in catalytic reactions.
Materials Science: The compound can be used in the synthesis of coordination polymers and metal-organic frameworks (MOFs).
Biology and Medicine
Antimicrobial Agents: Sulfonamide derivatives are well-known for their antimicrobial properties, and this compound could be explored for similar applications.
Enzyme Inhibitors: Potential use as inhibitors of enzymes that interact with sulfonamide groups.
Industry
Dye Synthesis: The compound’s structure allows for potential use in the synthesis of dyes and pigments.
Electronics: Possible applications in the development of organic electronic materials due to the bipyridine unit’s electronic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-3-ylmethyl)-3-chloro-4-fluorobenzenesulfonamide typically involves several key steps:
-
Formation of the Bipyridine Intermediate: : The bipyridine moiety can be synthesized through a coupling reaction of 2-bromopyridine with 4-bromopyridine under palladium-catalyzed conditions. This reaction often uses a base such as potassium carbonate in a solvent like dimethylformamide (DMF).
-
Introduction of the Sulfonamide Group: : The bipyridine intermediate is then reacted with 3-chloro-4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. This step typically occurs in an organic solvent like dichloromethane (DCM) at low temperatures to ensure high yield and purity.
-
Final Coupling: : The final step involves coupling the sulfonamide derivative with a suitable amine to form the desired N-([2,4’-bipyridin]-3-ylmethyl)-3-chloro-4-fluorobenzenesulfonamide. This reaction can be facilitated by using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimizations for industrial synthesis might include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Automated Synthesis: Using robotic systems to handle multiple reaction steps.
Green Chemistry Approaches: Minimizing the use of hazardous solvents and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : The bipyridine moiety can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
-
Reduction: : Reduction of the bipyridine unit can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
-
Substitution: : The sulfonamide group can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by various nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Catalysts: Palladium, DMAP.
Major Products
Oxidation Products: Oxidized bipyridine derivatives.
Reduction Products: Reduced bipyridine derivatives.
Substitution Products: Various substituted sulfonamide derivatives.
Wirkmechanismus
The mechanism of action of N-([2,4’-bipyridin]-3-ylmethyl)-3-chloro-4-fluorobenzenesulfonamide involves its interaction with molecular targets through its bipyridine and sulfonamide groups. The bipyridine unit can coordinate with metal ions, influencing various catalytic processes. The sulfonamide group can interact with biological targets, potentially inhibiting enzymes or disrupting microbial cell walls.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-([2,2’-bipyridin]-3-ylmethyl)-3-chloro-4-fluorobenzenesulfonamide
- N-([4,4’-bipyridin]-3-ylmethyl)-3-chloro-4-fluorobenzenesulfonamide
- N-([3,3’-bipyridin]-3-ylmethyl)-3-chloro-4-fluorobenzenesulfonamide
Uniqueness
N-([2,4’-bipyridin]-3-ylmethyl)-3-chloro-4-fluorobenzenesulfonamide is unique due to the specific positioning of the bipyridine and sulfonamide groups, which can influence its reactivity and interaction with molecular targets. The presence of both chlorine and fluorine atoms in the benzene ring further enhances its chemical properties, making it distinct from other similar compounds.
Eigenschaften
IUPAC Name |
3-chloro-4-fluoro-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3O2S/c18-15-10-14(3-4-16(15)19)25(23,24)22-11-13-2-1-7-21-17(13)12-5-8-20-9-6-12/h1-10,22H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRLTCHWSQQMGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=NC=C2)CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-5-BROMOFURAN-2-CARBOXAMIDE](/img/structure/B2571469.png)
![N-(3,4-dimethoxyphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2571470.png)


![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(2-bromophenyl)ethan-1-one](/img/structure/B2571481.png)

![[1-(4-Acetylpiperazin-1-yl)-1-oxopropan-2-yl]-(3-chloro-4-methoxyphenyl)cyanamide](/img/structure/B2571483.png)

![2-Benzyl-6-cyclohexyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)




